molecular formula C17H17BrO B14509269 2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one CAS No. 62856-22-8

2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one

Cat. No.: B14509269
CAS No.: 62856-22-8
M. Wt: 317.2 g/mol
InChI Key: JZAUDRQUFNLRLM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a propyl group attached to another phenyl ring, both connected through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 4-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid and 4-propylbenzoic acid.

    Reduction: Formation of 2-(4-bromophenyl)-1-(4-propylphenyl)ethanol.

    Substitution: Formation of compounds with substituted functional groups in place of the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-propylphenyl)ethan-1-one
  • 2-(4-Fluorophenyl)-1-(4-propylphenyl)ethan-1-one
  • 2-(4-Methylphenyl)-1-(4-propylphenyl)ethan-1-one

Uniqueness

2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.

Properties

CAS No.

62856-22-8

Molecular Formula

C17H17BrO

Molecular Weight

317.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-propylphenyl)ethanone

InChI

InChI=1S/C17H17BrO/c1-2-3-13-4-8-15(9-5-13)17(19)12-14-6-10-16(18)11-7-14/h4-11H,2-3,12H2,1H3

InChI Key

JZAUDRQUFNLRLM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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